molecular formula C11H8ClN5O3 B11205281 4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11205281
M. Wt: 293.66 g/mol
InChI Key: PSMLLPLBABOIDY-UHFFFAOYSA-N
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Description

4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with chloromethyl methyl ether to form 2-chlorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to form 2-chlorophenoxymethyl hydrazine. The hydrazine derivative undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring. Finally, the compound is further reacted with appropriate reagents to form the 1,2,5-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H8ClN5O3

Molecular Weight

293.66 g/mol

IUPAC Name

4-[5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8ClN5O3/c12-6-3-1-2-4-7(6)18-5-8-14-11(17-19-8)9-10(13)16-20-15-9/h1-4H,5H2,(H2,13,16)

InChI Key

PSMLLPLBABOIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=NON=C3N)Cl

Origin of Product

United States

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